4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine
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Overview
Description
4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a thiophene ring, an oxazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, including the formation of the oxazole and thiophene rings, followed by the introduction of the sulfonyl and amine groups. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiophene Ring: This step may involve the use of sulfur-containing reagents and cyclization reactions.
Introduction of the Sulfonyl Group: This can be done using sulfonyl chlorides in the presence of a base.
Introduction of the Amine Group: This step typically involves the use of amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene and oxazole rings may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
- 4-(4-methylphenyl)sulfonyl-N-(2-methylpropyl)-2-thiophen-2-yl-1,3-oxazol-4-amine
- N-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-4-amine
Uniqueness
4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(2-methylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-12(2)11-19-17-18(20-16(23-17)15-5-4-10-24-15)25(21,22)14-8-6-13(3)7-9-14/h4-10,12,19H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYZFTTVGKRJLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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